N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
Friedel-Crafts acylation to introduce the benzoyl group.
Subsequent functionalization of the intermediate to attach the isoxazole moiety through cycloaddition reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up by optimizing reaction conditions to improve yields and reduce costs. This typically involves the use of continuous flow reactors, more efficient catalysts, and greener solvents.
Types of Reactions it Undergoes:
Oxidation:
The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction:
Reduction reactions can target the carbonyl group, converting it to alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
The major products formed depend on the specific reactions, but they often include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Chemistry:
As a building block for the synthesis of more complex molecules. Biology:
Investigation of its biochemical properties and potential biological activity. Medicine:
Exploration of its pharmacological potential as a drug candidate, especially for its ability to interact with specific molecular targets. Industry:
Use as a precursor in the synthesis of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common route includes:
Formation of the Thiazolo[5,4-c]pyridine Core:
Cyclization reactions involving thioamides and 1,3-dicarbonyl compounds under acidic conditions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The exact pathways can vary but generally involve binding to these targets and modulating their activity. This can lead to various biological outcomes, depending on the context of the research or therapeutic application.
Comparison with Similar Compounds
Compounds with similar heterocyclic structures, such as thiazolo[5,4-c]pyridines and isoxazole derivatives.
Comparison and Uniqueness:
What sets N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide apart is its unique combination of functional groups, which allows it to engage in a broader range of chemical reactions and interactions. This multifunctionality gives it a unique edge in scientific research and potential therapeutic applications.
And there you go—a deep dive into the world of this compound! Anything specific you’d like to know more about?
Properties
IUPAC Name |
N-[5-(2-ethylsulfanylbenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-3-28-16-7-5-4-6-13(16)19(26)24-9-8-14-17(11-24)29-20(21-14)22-18(25)15-10-12(2)27-23-15/h4-7,10H,3,8-9,11H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMAUJGENXCKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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